An In-Depth Technical Guide to 2-Amino-N-1,3-thiazol-2-ylbenzamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Amino-N-1,3-thiazol-2-ylbenzamide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Amino-N-1,3-thiazol-2-ylbenzamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its core physicochemical properties, spectroscopic profile, and detailed synthetic methodologies. The guide also delves into the compound's reactivity, stability, and its role as a versatile building block for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this important molecular scaffold.
Introduction to the Thiazole-Benzamide Scaffold
The fusion of a thiazole ring with a benzamide moiety creates a privileged scaffold in medicinal chemistry. The 2-aminothiazole core is a cornerstone for synthesizing compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] This broad spectrum of activity has made 2-aminothiazole derivatives a focal point of research for developing new therapeutic agents.[4][5] The benzamide component, in turn, offers a versatile anchor for introducing various substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 2-Amino-N-1,3-thiazol-2-ylbenzamide serves as a key intermediate, combining the therapeutic potential of the 2-aminothiazole core with the synthetic flexibility of the benzamide group.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 2-Amino-N-1,3-thiazol-2-ylbenzamide is essential for its application in synthesis and drug design.
Structural and Core Data
Below is a summary of the key identifiers and physicochemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | [6] |
| CAS Number | 33373-89-6 | [6][7] |
| Molecular Formula | C10H9N3OS | [6] |
| Molecular Weight | 219.27 g/mol | [6] |
| Density | 1.43 g/cm³ | [8] |
| Melting Point | Data not available | [8] |
| Boiling Point | Data not available | [8] |
| Solubility | Data not available | [8] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the structure and purity of 2-Amino-N-1,3-thiazol-2-ylbenzamide. While specific spectra for this exact compound are not publicly available, we can predict the expected signals based on the analysis of its constituent parts and related structures.[9][10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzamide ring, typically in the range of δ 7.0-8.0 ppm. The protons on the thiazole ring would appear as doublets around δ 6.5-7.5 ppm. The amine (NH2) and amide (NH) protons will present as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the amide group around 160-170 ppm.[11] The aromatic carbons of the benzene ring and the carbons of the thiazole ring would resonate in the region of 110-150 ppm.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine and the secondary amide, typically appearing in the 3200-3400 cm⁻¹ region. A strong absorption band for the C=O stretch of the amide will be prominent around 1640-1680 cm⁻¹.[10] C=N stretching of the thiazole ring is expected around 1588-1620 cm⁻¹.[12][13]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (219.27 g/mol ).[6] Fragmentation patterns would likely involve the cleavage of the amide bond and the breaking of the thiazole ring.
Synthesis and Mechanistic Insights
The synthesis of 2-Amino-N-1,3-thiazol-2-ylbenzamide typically involves the coupling of a 2-aminobenzoyl derivative with 2-aminothiazole. A common and efficient method is the Hantzsch thiazole synthesis for creating the 2-aminothiazole core, followed by an acylation step.[14]
Retrosynthetic Analysis
A logical retrosynthetic pathway for 2-Amino-N-1,3-thiazol-2-ylbenzamide is outlined below. The primary disconnection is at the amide bond, leading to 2-aminobenzoic acid (or its activated form) and 2-aminothiazole as the key precursors.
Caption: Retrosynthetic approach for the target molecule.
Detailed Synthesis Protocol
The following protocol outlines a standard laboratory procedure for the synthesis of 2-Amino-N-1,3-thiazol-2-ylbenzamide.
Step 1: Activation of 2-Aminobenzoic Acid
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To a solution of 2-aminobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as HCTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).[15]
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the activated ester. The choice of coupling agent is crucial to ensure high yield and minimize side reactions.
Step 2: Amide Coupling Reaction
-
Add 2-aminothiazole (1 equivalent) to the reaction mixture containing the activated 2-aminobenzoic acid.
-
Allow the reaction to warm to room temperature and stir overnight.[15] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization Workflow
Purification is essential to isolate the target compound from unreacted starting materials and byproducts.
Caption: Workflow for purification and characterization.
Chemical Reactivity and Stability
-
Reactivity: The primary amine on the benzoyl ring is a nucleophilic site and can undergo further reactions such as alkylation or acylation. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions. The thiazole ring is generally stable but can be reactive towards strong electrophiles.
-
Stability and Storage: The compound should be stored in a cool, dry place, away from strong oxidizing agents, acids, and bases.[16] It is considered stable under normal laboratory conditions.
Applications in Drug Discovery
2-Amino-N-1,3-thiazol-2-ylbenzamide is a valuable scaffold in drug discovery due to the wide range of biological activities exhibited by its derivatives. The 2-aminothiazole moiety is present in numerous approved drugs and clinical candidates.[4]
-
Anticancer Activity: Many 2-aminothiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[2][3]
-
Antimicrobial Agents: The scaffold has been extensively explored for the development of new antibacterial and antifungal agents.[4][5]
-
Anti-inflammatory Properties: Derivatives have been reported to possess significant anti-inflammatory effects.[2][4]
-
Other Activities: The versatility of the 2-aminothiazole core has led to its investigation for a multitude of other therapeutic applications, including antiviral, antidiabetic, and neuroprotective agents.[4][5]
Safety and Toxicology
While specific toxicological data for 2-Amino-N-1,3-thiazol-2-ylbenzamide is limited, general precautions for handling aminothiazole derivatives should be followed.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[16][17]
-
Toxicity: Aminothiazole compounds may cause irritation upon contact.[18] Symptoms of exposure could include nausea and headache.[18] In case of spillage, dampen the solid material with ethanol (60-70%) and transfer it to a suitable container for disposal.[18]
Conclusion
2-Amino-N-1,3-thiazol-2-ylbenzamide is a synthetically accessible and highly versatile molecule. Its robust chemical properties and the proven therapeutic potential of its derivatives make it a compound of high interest for academic and industrial researchers. This guide has provided a foundational understanding of its properties, synthesis, and applications, aiming to support further innovation in the field of medicinal chemistry.
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